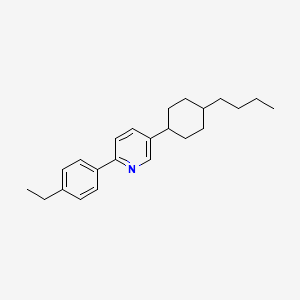![molecular formula C13H12BrN5O B14175167 2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14175167.png)
2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a compound that belongs to the class of pyrrolo[2,3-b]pyridine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in various cellular processes, including cell proliferation, differentiation, and migration. Abnormal activation of FGFR signaling pathways is associated with the progression of several cancers .
Preparation Methods
The synthesis of 2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves multiple stepsThe reaction conditions typically involve the use of reagents such as bromine and ethyl alcohol under controlled temperatures and pressures . Industrial production methods may involve optimization of these reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of FGFR inhibitors.
Biology: The compound is studied for its potential to inhibit FGFR signaling pathways, which are implicated in various cancers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for cancer treatment, given its ability to inhibit FGFRs.
Industry: The compound may be used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves the inhibition of FGFRs. FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors, undergo dimerization and autophosphorylation. This activation triggers downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which regulate cell proliferation, differentiation, and survival. By inhibiting FGFRs, the compound can disrupt these signaling pathways, thereby inhibiting cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds to 2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- include other pyrrolo[2,3-b]pyridine derivatives such as:
2-Pyrimidinamine, 4-(5-bromo-1H-indol-3-yl)-: Known for its biological activity as an FGFR inhibitor.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit potent FGFR inhibitory activity and are being studied for their potential in cancer therapy.
The uniqueness of 2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- lies in its specific substituents, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds .
Properties
Molecular Formula |
C13H12BrN5O |
|---|---|
Molecular Weight |
334.17 g/mol |
IUPAC Name |
4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H12BrN5O/c1-2-20-9-5-10(14)19-12-11(9)7(6-17-12)8-3-4-16-13(15)18-8/h3-6H,2H2,1H3,(H,17,19)(H2,15,16,18) |
InChI Key |
YLHPUHICFOHSSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC2=C1C(=CN2)C3=NC(=NC=C3)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea](/img/structure/B14175089.png)
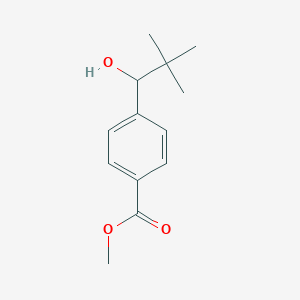
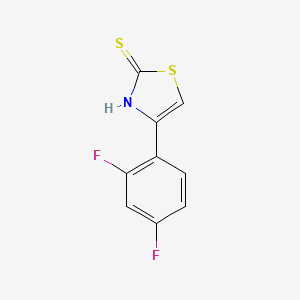
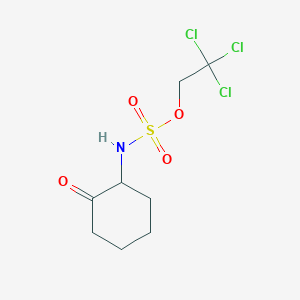
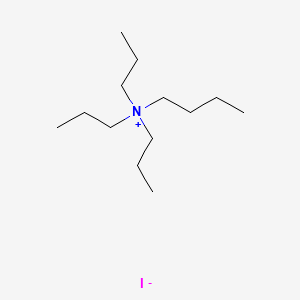
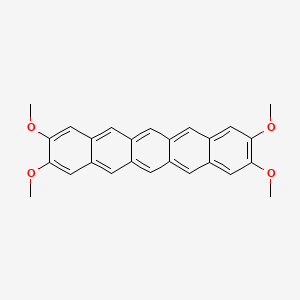
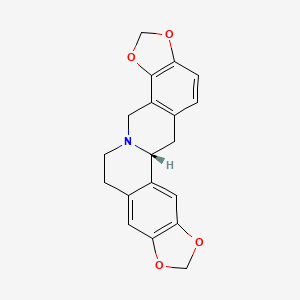
![9-Chloro-5,6-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14175131.png)
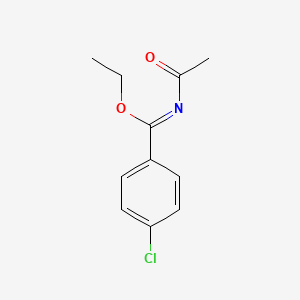
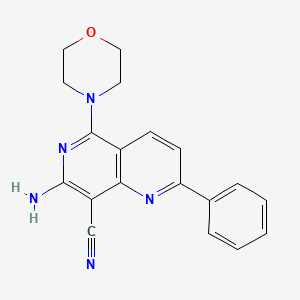

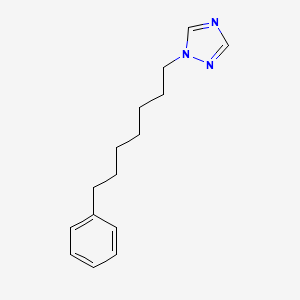
![1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, 7-oxide](/img/structure/B14175152.png)
